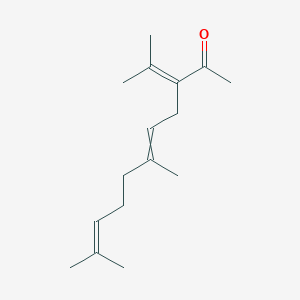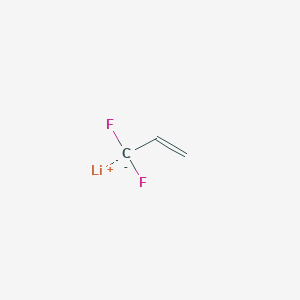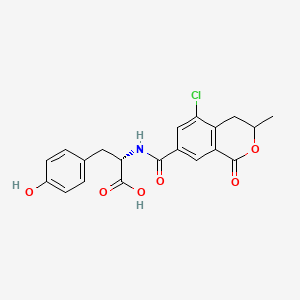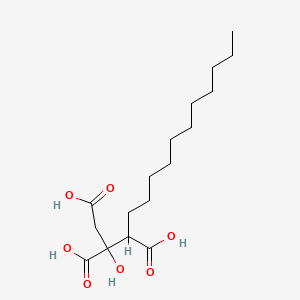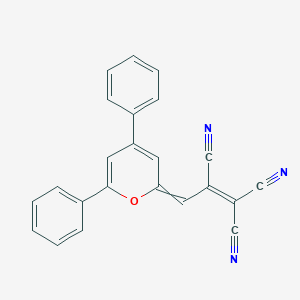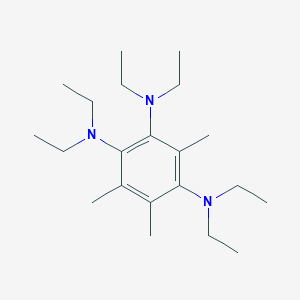![molecular formula C13H17NO3 B14487185 N-[2-(2-Acetyl-5-methoxyphenyl)ethyl]acetamide CAS No. 63370-83-2](/img/structure/B14487185.png)
N-[2-(2-Acetyl-5-methoxyphenyl)ethyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(2-Acetyl-5-methoxyphenyl)ethyl]acetamide is an organic compound with the molecular formula C11H13NO3 It is characterized by the presence of an acetamide group attached to a methoxyphenyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-Acetyl-5-methoxyphenyl)ethyl]acetamide typically involves the reaction of 2-acetyl-5-methoxyphenyl ethylamine with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Material: 2-acetyl-5-methoxyphenyl ethylamine
Reagent: Acetic anhydride
Conditions: The reaction is conducted in an inert atmosphere, typically under nitrogen or argon, at a temperature range of 0-5°C. The reaction mixture is then allowed to warm to room temperature and stirred for several hours.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize yield and purity. The process parameters, such as temperature, pressure, and reaction time, are carefully controlled to ensure consistent product quality.
化学反応の分析
Types of Reactions
N-[2-(2-Acetyl-5-methoxyphenyl)ethyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the acetamide group to an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
科学的研究の応用
N-[2-(2-Acetyl-5-methoxyphenyl)ethyl]acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of N-[2-(2-Acetyl-5-methoxyphenyl)ethyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation.
類似化合物との比較
Similar Compounds
N-acetyl-5-methoxykynuramine: A compound with similar structural features but different biological activity.
N-(2-methoxyphenyl)acetamide: Another structurally related compound with distinct chemical properties.
Uniqueness
N-[2-(2-Acetyl-5-methoxyphenyl)ethyl]acetamide is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties
特性
CAS番号 |
63370-83-2 |
|---|---|
分子式 |
C13H17NO3 |
分子量 |
235.28 g/mol |
IUPAC名 |
N-[2-(2-acetyl-5-methoxyphenyl)ethyl]acetamide |
InChI |
InChI=1S/C13H17NO3/c1-9(15)13-5-4-12(17-3)8-11(13)6-7-14-10(2)16/h4-5,8H,6-7H2,1-3H3,(H,14,16) |
InChIキー |
DOWJPBNZRZSWQE-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=C(C=C(C=C1)OC)CCNC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


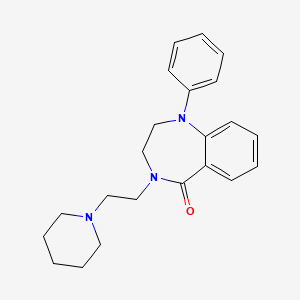
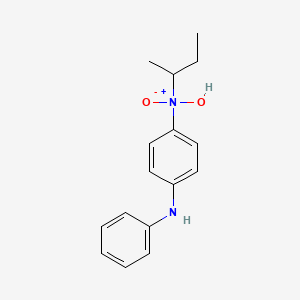
![N,N-Dimethyl-N~2~-[(methylsulfanyl)carbonothioyl]glycinamide](/img/structure/B14487135.png)

